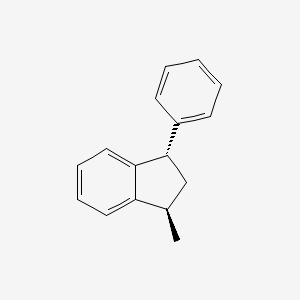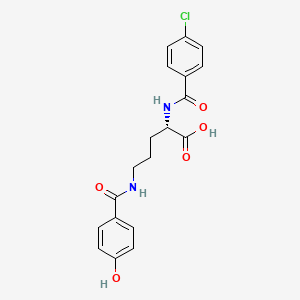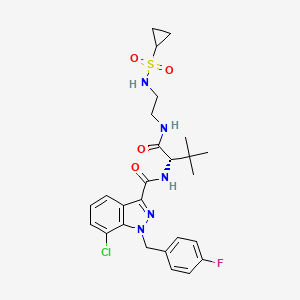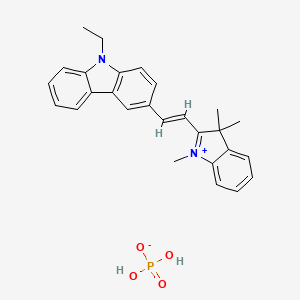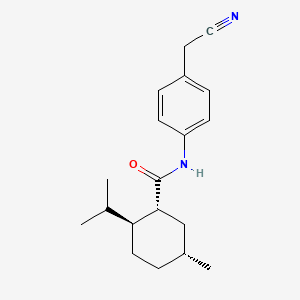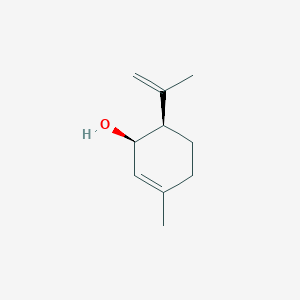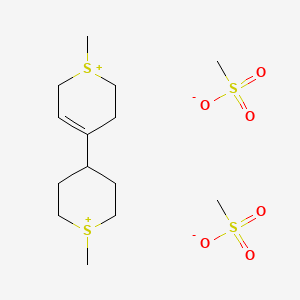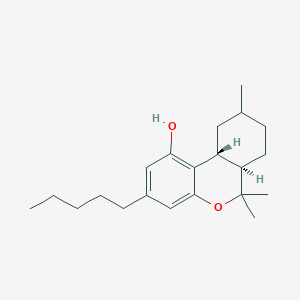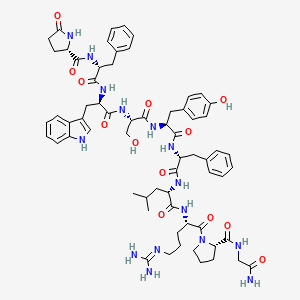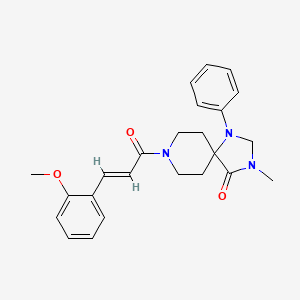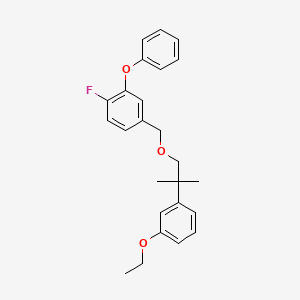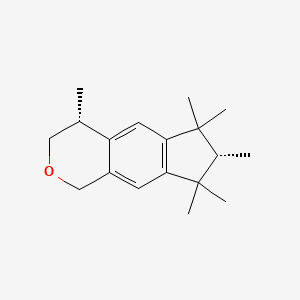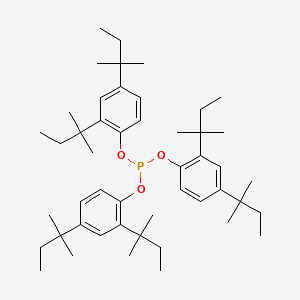
Tris(2,4-di-tert-pentylphenyl) phosphite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(2,4-di-tert-pentylphenyl) phosphite is an organophosphorus compound with the molecular formula C48H75O3P. This compound is a phosphite ester derived from di-tert-pentyl phenol. It is widely used as a stabilizer in polymers, where it functions as an antioxidant. The compound is known for its ability to undergo metallation reactions, making it useful in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2,4-di-tert-pentylphenyl) phosphite typically involves the reaction of phosphorus trichloride with 2,4-di-tert-pentylphenol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of several hours.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The raw materials are fed into the reactor continuously, and the product is collected at the outlet. The use of continuous flow reactors also minimizes the formation of by-products and reduces the need for extensive purification steps.
化学反应分析
Types of Reactions
Tris(2,4-di-tert-pentylphenyl) phosphite undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates.
Reduction: It can be reduced to form phosphines.
Substitution: The phenolic groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride are used, and the reactions are conducted under an inert atmosphere.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in the presence of a base like pyridine.
Major Products Formed
Oxidation: Phosphates
Reduction: Phosphines
Substitution: Alkylated or acylated phenolic derivatives
科学研究应用
Tris(2,4-di-tert-pentylphenyl) phosphite has a wide range of applications in scientific research:
Chemistry: It is used as a stabilizer in polymer chemistry to prevent the degradation of polymers during processing and storage.
Biology: The compound is used in the study of antioxidant mechanisms and the protection of biological molecules from oxidative damage.
Medicine: It is investigated for its potential use in drug formulations to enhance the stability of active pharmaceutical ingredients.
Industry: The compound is used in the production of plastics, rubber, and coatings to improve their durability and resistance to oxidation.
作用机制
The primary mechanism of action of Tris(2,4-di-tert-pentylphenyl) phosphite is its ability to act as an antioxidant. It achieves this by donating electrons to free radicals, thereby neutralizing them and preventing oxidative damage to polymers and other materials. The molecular targets include free radicals and reactive oxygen species. The pathways involved in its antioxidant activity include the stabilization of free radicals and the inhibition of radical chain reactions.
相似化合物的比较
Similar Compounds
- Tris(2,4-di-tert-butylphenyl) phosphite
- Tris(nonylphenyl) phosphite
- Tris(2,4-di-tert-butylphenyl) phosphate
Uniqueness
Tris(2,4-di-tert-pentylphenyl) phosphite is unique due to its larger alkyl groups, which provide better steric hindrance and enhance its stability as an antioxidant. This makes it more effective in preventing the degradation of polymers compared to similar compounds with smaller alkyl groups.
属性
CAS 编号 |
1065-97-0 |
|---|---|
分子式 |
C48H75O3P |
分子量 |
731.1 g/mol |
IUPAC 名称 |
tris[2,4-bis(2-methylbutan-2-yl)phenyl] phosphite |
InChI |
InChI=1S/C48H75O3P/c1-19-43(7,8)34-25-28-40(37(31-34)46(13,14)22-4)49-52(50-41-29-26-35(44(9,10)20-2)32-38(41)47(15,16)23-5)51-42-30-27-36(45(11,12)21-3)33-39(42)48(17,18)24-6/h25-33H,19-24H2,1-18H3 |
InChI 键 |
ZMPODEGAECKFEA-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OP(OC2=C(C=C(C=C2)C(C)(C)CC)C(C)(C)CC)OC3=C(C=C(C=C3)C(C)(C)CC)C(C)(C)CC)C(C)(C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


